- Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents, World Intellectual Property Organization, , ,
Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)

955028-90-7 structure
Nom du produit:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
Numéro CAS:955028-90-7
Le MF:C11H21NO3
Mégawatts:215.289343595505
MDL:MFCD18791216
CID:4661796
PubChem ID:69093057
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-
- trans-1-Boc-3-methylpiperidin-4-ol
- SB22055
- (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol
- (3R,4S)-rel-1-Boc-3-met
- rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)
- trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
- AS-52772
- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- P15605
- cis-1-Boc-4-hydroxy-3-methylpiperidine
- trans-1-Boc-4-hydroxy-3-methylpiperidine
- trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine
- D79504
- MFCD18791216
- CS-0047862
- 955028-93-0
- EN300-211885
- (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol
- tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- AKOS025396267
- 1290191-92-2
- 955028-90-7
- (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine
- EN300-317930
- SCHEMBL4560509
-
- MDL: MFCD18791216
- Piscine à noyau: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
- La clé Inchi: PSDMSGJMWVMEMV-RKDXNWHRSA-N
- Sourire: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 215.15214353g/mol
- Masse isotopique unique: 215.15214353g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 2
- Complexité: 235
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 49.8
Propriétés expérimentales
- Dense: 1.1±0.1 g/cm3
- Point d'ébullition: 301.4±35.0 °C at 760 mmHg
- Point d'éclair: 136.1±25.9 °C
- Pression de vapeur: 0.0±1.4 mmHg at 25°C
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317930-0.05g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 95% | 0.05g |
$86.0 | 2023-09-05 | |
Enamine | EN300-317930-0.25g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 95% | 0.25g |
$184.0 | 2023-09-05 | |
Enamine | EN300-317930-10.0g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |
955028-90-7 | 95% | 10.0g |
$1363.0 | 2023-02-24 | |
eNovation Chemicals LLC | Y1130380-5g |
trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |
955028-90-7 | 95% | 5g |
$1335 | 2024-07-28 | |
TRC | T705663-50mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 50mg |
$ 160.00 | 2022-06-02 | ||
TRC | T705663-10mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
abcr | AB463601-5 g |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
955028-90-7 | 5g |
€1,152.00 | 2022-03-01 | ||
eNovation Chemicals LLC | D587694-5G |
tert-butyl trans-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 97% | 5g |
$990 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1129-50G |
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-90-7 | 97% | 50g |
¥ 33,673.00 | 2023-04-12 | |
Enamine | EN300-317930-1.0g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |
955028-90-7 | 95% | 1g |
$0.0 | 2023-06-07 |
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C → rt; 48 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Référence
- Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases., World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt
Référence
- Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders, United States, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 20 h, rt
Référence
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Thioxanthone , Bis(acetylacetonato)nickel , Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ; 1 h, 24 °C
Référence
- Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic AcidsJournal of the American Chemical Society, 2022, 144(46), 21278-21286,
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials
- trans-1-Benzyl-3-methyl-piperidin-4-ol
- cis-1-tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- rel-1,1-Dimethylethyl (3R,4R)-4-(benzoyloxy)-3-methyl-1-piperidinecarboxylate
- rac-(3R,4R)-3-methylpiperidin-4-ol
- Iodomesitylene Diacetate
- Di-tert-butyl dicarbonate
- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Littérature connexe
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
3. Back matter
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate) Produits connexes
- 1253050-72-4(2-(Dimethylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid)
- 1249928-89-9(2-(BUTAN-2-YL)-4-CHLOROPYRIMIDINE)
- 2549015-01-0(2-cyclopropyl-4,5-dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine)
- 951885-23-7(3,4-(Ethylenedioxy)-4'-iodobenzophenone)
- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)
- 201982-91-4(S-p-Tolylmercapturic Acid)
- 1356113-23-9(4-Bromo-2,3-dimethylbenzotrifluoride)
- 2248341-20-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(dimethylamino)cyclobutane-1-carboxylate)
- 1698410-27-3(Hexane, 1-bromo-2,2,3-trimethyl-)
- 2300278-53-7(2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl fluoride)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955028-90-7)tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

Pureté:99%/99%
Quantité:1g/5g
Prix ($):249.0/945.0